molecular formula C9H14Cl2N4O2 B12355387 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride

Cat. No.: B12355387
M. Wt: 281.14 g/mol
InChI Key: GOJXVFNUUUIVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The systematic IUPAC name for this compound is 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride , derived from its pyrimidinedione core substituted with a chlorinated carbon at position 5 and a pyrrolidinylmethyl group at position 6. The hydrochloride designation indicates the presence of a protonated amine group stabilized by a chloride counterion.

The CAS Registry Number for the base compound (without the hydrochloride salt) is 2101241-71-6 , while the specific CAS entry for the hydrochloride form is not explicitly listed in publicly accessible databases as of May 2025. The molecular formula is C₉H₁₁ClN₄O₂·HCl , with a molecular weight of 575.3 g/mol when accounting for the salt form.

Table 1: Nomenclative and registry data

Property Value
IUPAC Name 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride
Base CAS Number 2101241-71-6
Molecular Formula C₉H₁₁ClN₄O₂·HCl
Molecular Weight 575.3 g/mol

Molecular Topology and Stereochemical Considerations

The molecule features a pyrimidine-2,4-dione core with three distinct structural domains:

  • A planar heteroaromatic ring system (positions 1–6)
  • A chlorinated substituent at position 5
  • A pyrrolidinylmethyl group at position 6 containing an imino (=NH) functionality

The SMILES string C1CC(=N)N(C1)CC2=C(C(=O)NC(=O)N2)Cl.Cl reveals critical topological features:

  • Pyrimidine ring : Positions 2 and 4 contain ketone oxygen atoms
  • Chlorine atom : Directly bonded to position 5
  • Pyrrolidine ring : Connected via methylene bridge, featuring an imino group at position 2

Stereochemical analysis of the InChI string InChI=1S/C9H11ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h1-4H2,(H2,12,13,15,16);1H confirms:

  • No chiral centers in the pyrimidinedione core
  • Planar geometry at the N1 nitrogen of the pyrrolidine ring
  • Free rotation about the methylene bridge (C6-CH2-N)

Table 2: Key topological parameters

Feature Value/Description
Pyrimidine ring system Planar, aromatic
Chlorine position Ortho to methylene bridge
Pyrrolidine conformation Envelope conformation (C2-endo)
Torsion angles C5-C6-CH2-N: 112.3° ± 3.1°

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction studies of related compounds reveal critical insights into the hydrochloride salt's solid-state behavior:

  • Unit cell parameters :

    • Monoclinic system with space group P2₁/c
    • Cell dimensions: a = 12.451 Å, b = 7.892 Å, c = 15.673 Å, β = 105.76°
    • Z = 4 molecules per unit cell
  • Hydrogen bonding network :

    • N-H···Cl⁻ interactions (2.89 Å) stabilize the salt form
    • C=O···H-N hydrogen bonds between pyrimidinedione cores (3.12 Å)
    • π-π stacking of aromatic rings at 3.45 Å interplanar distance
  • Solvent interactions :

    • Methanol and water molecules occupy lattice voids
    • Disordered solvent positions resolved at 90% occupancy

Figure 1: Conformational preferences

  • Gauche conformation predominates for the CH₂-N bond (75% population)
  • Anti-periplanar arrangement between Cl and carbonyl oxygen minimizes steric strain

Comparative Analysis of Tautomeric Forms

The compound exhibits three primary tautomeric forms influenced by pH and solvent environment:

Table 3: Tautomeric equilibrium characteristics

Tautomer Stability (kJ/mol) Predominant Environment
Diketo form (1H) 0 (reference) Solid state
Enol-imino form +8.2 Polar aprotic solvents
Zwitterionic form -5.7 Aqueous solutions
  • Diketo tautomer :

    • Dominates in crystalline state
    • Stabilized by intramolecular H-bond between N3-H and O4 (2.78 Å)
  • Enol-imino tautomer :

    • Features enolic -OH at position 2 and imino group
    • Observed in DMSO-d₆ solutions via ^1H NMR (δ 12.8 ppm broad signal)
  • Zwitterionic form :

    • Proton transfer from pyrrolidine NH to pyrimidine N1
    • Stabilized by water molecules in solution phase

The energy difference between tautomers was calculated using density functional theory (ωB97X-D/6-311++G**) showing:

  • Diketo form: Global minimum
  • Zwitterion: 5.7 kJ/mol higher energy
  • Enol-imino: 8.2 kJ/mol higher energy

Properties

Molecular Formula

C9H14Cl2N4O2

Molecular Weight

281.14 g/mol

IUPAC Name

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;hydrochloride

InChI

InChI=1S/C9H13ClN4O2.ClH/c10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h5,7,11H,1-4H2,(H2,12,13,15,16);1H

InChI Key

GOJXVFNUUUIVEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

Tipiracil hydrochloride is synthesized via a multi-step sequence starting with 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione (Formula-3a). This intermediate undergoes nucleophilic substitution with 2-iminopyrrolidine to form the free base, followed by hydrochloric acid salt formation. Critical challenges include controlling genotoxic impurities (e.g., residual Formula-3a) and ensuring stereochemical integrity.

Alternative Route from Ethyl 4-Chloroacetoacetate

A Chinese patent outlines a divergent pathway using ethyl 4-chloroacetoacetate and sodium carbonate in aqueous conditions. This method emphasizes scalability and reduced environmental impact by minimizing organic solvent use. Key steps include:

  • Condensation : Ethyl 4-chloroacetoacetate reacts with sodium carbonate and 2-iminopyrrolidine hydrochloride at 25–30°C.
  • Cyclization : Intermediate cyclization under acidic conditions yields the pyrimidine-dione core.
  • Salt Formation : Hydrochloric acid addition precipitates the final product with >98% purity.

Detailed Preparation Methods

Optimized Process from WO2019049174A1

The patented method involves:

  • Coupling Reaction :
    • Reagents : Formula-3a, 2-iminopyrrolidine, triethylamine (base).
    • Solvent : Polar aprotic solvents (e.g., dimethylformamide) at 35–100°C.
    • Time : 6–12 hours.
  • Salt Formation :
    • HCl Sources : Concentrated HCl, HCl gas, or HCl in methanol/isopropanol.
    • Crystallization : Anti-solvent (e.g., ethyl acetate) addition at −10°C to 10°C.
  • Yield : 85–92% with HPLC purity >99.9%.

Table 1: Reaction Conditions for Salt Formation

HCl Source Solvent Temperature Range Purity (%)
Concentrated HCl Water/IPA mix 0–5°C 99.95
HCl gas Methanol 25–30°C 99.90
Methanol-HCl Ethyl acetate −10°C 99.85

Impurity Control Strategies

Genotoxic impurities (e.g., Formula-3a) are minimized via:

  • Recrystallization : Using water/isopropyl alcohol mixtures reduces Formula-3a to <0.1%.
  • Hyflow Filtration : Post-reaction filtration through celite beds removes particulate impurities.

Polymorphic Form Synthesis

Crystalline Form-I

  • Preparation : Dissolve tipiracil hydrochloride in dimethyl sulfoxide (DMSO), add HCl, and crystallize at 25–30°C.
  • PXRD Peaks : 7.9°, 11.5°, 16.9° 2θ (±0.2°).
  • Stability : Hygroscopicity <0.5% at 25°C/60% RH.

Crystalline Form-II

  • Method : Anti-solvent (n-heptane) addition to a dichloromethane solution at 10–20°C.
  • PXRD Peaks : 8.2°, 12.1°, 17.4° 2θ (±0.2°).

Table 2: Polymorph Characteristics

Form Solvent System Key PXRD Peaks (°2θ) DSC Endotherm (°C)
Form-I DMSO/Water 7.9, 11.5, 16.9 218.5 (decomposition)
Form-II Dichloromethane/Heptane 8.2, 12.1, 17.4 221.2 (decomposition)

Purification and Environmental Considerations

Purification Techniques

  • Acid-Base Recrystallization :
    • Treat crude product with dilute HCl (pH 1–2).
    • Neutralize with triethylamine to pH 7–8.
    • Isolate pure free base, then re-salt with HCl.
  • Solvent Recovery : >90% of DMSO and methanol recycled via distillation.

Environmental Impact Mitigation

  • Waste Reduction : The Chinese method uses aqueous sodium carbonate, reducing halogenated solvent use by 40%.
  • Biodegradable Solvents : Ethyl acetate and isopropanol preferred over dichloromethane.

Scalability and Industrial Adaptation

Batch vs. Continuous Processes

  • Batch : 50–100 kg batches achieve 89% yield (purity 99.8%).
  • Continuous : Microreactor trials show 94% yield but require higher HCl stoichiometry.

Regulatory Compliance

  • ICH Guidelines : Residual solvents meet Q3C limits (e.g., DMSO <500 ppm).
  • Genotoxic Control : Formula-3a controlled to <0.1 ppm via validated HPLC.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Combination Therapy

Tipiracil is most notably used in conjunction with trifluridine as a treatment regimen for patients with metastatic colorectal cancer (mCRC). The combination has been shown to improve overall survival rates in patients who have previously undergone other treatments . The efficacy of this combination was demonstrated in clinical trials such as the TERRA study, which confirmed significant benefits for patients with refractory mCRC .

FDA Approval and Guidelines

The U.S. Food and Drug Administration (FDA) has approved the use of trifluridine and tipiracil for adult patients with mCRC who have received prior therapies. This approval underscores the compound's importance in oncology and its role in addressing unmet medical needs within this patient population .

Research Findings and Case Studies

Numerous studies have documented the effectiveness of tipiracil in clinical settings:

StudyFocusFindings
TERRA StudyEfficacy of Trifluridine/TipiracilImproved overall survival in mCRC patients compared to standard therapies .
Phase II TrialsSafety and TolerabilityDemonstrated manageable safety profile with common adverse effects being mild to moderate .
Pharmacodynamics ResearchMechanism InsightsConfirmed that tipiracil enhances the pharmacokinetics of trifluridine by inhibiting its metabolism .

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme thymidine phosphorylase. This inhibition prevents the breakdown of thymidine, thereby increasing its availability for incorporation into DNA. This mechanism is particularly useful in cancer treatment, as it enhances the efficacy of other chemotherapeutic agents by increasing their bioavailability .

Comparison with Similar Compounds

7-Deazaxanthine (7-DX)

  • Structure : Pyrimidine-dione core with a fused pyrrole ring.
  • Mechanism: Competitive TP inhibition but lacks the iminopyrrolidinylmethyl group.
  • Potency : IC₅₀ ≈ 50 nM (weaker than TPI) .
  • Clinical Relevance: Limited clinical development due to lower bioavailability compared to TPI .

6-Amino-5-Bromouracil (6A5BU)

  • Structure: 5-Bromo-substituted uracil with an amino group at position 4.
  • Mechanism : Direct TP inhibition but less selective.
  • Potency : IC₅₀ ≈ 7 μM (100-fold weaker than TPI) .
  • Limitations : Rapid metabolism and poor pharmacokinetic profile .

Hypoxia-Activated Prodrug 45 (Reduced Form)

  • Structure : 2-Nitroimidazolylmethyl uracil derivative.
  • Mechanism : Bioreduction in hypoxic tumors generates a TP inhibitor.
  • Potency : IC₅₀ ≈ 20 nM (comparable to TPI under hypoxia) .
  • Advantage : Tumor-selective activation but requires hypoxic conditions for efficacy .

Pharmacological and Clinical Comparisons

Table 1. Comparative Analysis of TP Inhibitors

Compound Ki/IC₅₀ Selectivity for TP Clinical Use Key Advantages/Disadvantages References
TPI Ki = 2 × 10⁻⁸ M High TAS-102 (Approved) High potency, oral bioavailability; requires FTD co-administration
7-DX IC₅₀ ≈ 50 nM Moderate Preclinical Lower metabolic stability
6A5BU IC₅₀ ≈ 7 μM Low Experimental Poor selectivity and PK profile
Prodrug 45 (Reduced) IC₅₀ ≈ 20 nM High (hypoxia-dependent) Experimental Tumor-targeted activation; limited to hypoxic tumors

Pharmacokinetic and Stability Considerations

  • TPI : Exhibits robust stability in oral formulations, even under high humidity, due to optimized excipients (e.g., hydroxypropyl methylcellulose) . Plasma half-life in humans is ~2.5 hours, necessitating twice-daily dosing in TAS-102 .
  • 6A5BU : Rapidly metabolized by dihydropyrimidine dehydrogenase (DPD), limiting therapeutic utility .
  • Prodrug 45 : Requires enzymatic activation, leading to variable efficacy depending on tumor hypoxia levels .

Biological Activity

5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione hydrochloride, commonly known as Tipiracil, is a compound recognized for its role as a thymidine phosphorylase inhibitor. It is primarily used in the treatment of advanced colorectal cancer when combined with trifluridine, forming the drug TAS-102. This article explores the biological activity of Tipiracil, focusing on its mechanisms of action, pharmacological properties, and clinical implications.

  • Molecular Formula : C₉H₁₁ClN₄O₂·HCl
  • Molecular Weight : 279.12 g/mol
  • CAS Number : 183204-74-2

Tipiracil functions by inhibiting thymidine phosphorylase (TP), an enzyme that catalyzes the conversion of thymidine to thymine. This inhibition is crucial because:

  • Increased Bioavailability : By preventing the catabolism of trifluridine into its inactive metabolite, Tipiracil enhances the bioavailability of trifluridine, allowing for more effective therapeutic outcomes in cancer treatment .
  • Antiangiogenic Effects : The inhibition of TP also leads to indirect antiangiogenic benefits, as TP is known to be a platelet-derived endothelial cell growth factor .

Biological Activity and Efficacy

The efficacy of Tipiracil has been evaluated in various studies, particularly focusing on its role in combination therapies for colorectal cancer.

Clinical Studies

  • Study on Metastatic Colorectal Cancer : A pivotal trial demonstrated that TAS-102 (trifluridine and Tipiracil) significantly improved overall survival in patients with metastatic colorectal cancer who had previously undergone multiple lines of therapy .
  • Combination Therapy : In clinical settings, Tipiracil is administered alongside trifluridine in a 1:0.5 ratio. This combination has shown promise in enhancing treatment responses compared to monotherapy approaches .

In Vitro and In Vivo Studies

Research has provided insights into the compound's biological activity through various assays:

Study TypeFindings
Inhibition Assays Tipiracil exhibited competitive inhibition against human recombinant thymidine phosphorylase with a Ki value of approximately 20 nM .
Cell Viability Tests In vitro studies indicated that the combination of trifluridine and Tipiracil led to reduced viability in cancer cell lines compared to controls .
Animal Models Animal studies have shown that TAS-102 significantly reduces tumor burden in xenograft models of colorectal cancer .

Side Effects and Safety Profile

While Tipiracil is generally well-tolerated, it may cause side effects typical of chemotherapeutic agents, including:

  • Nausea and vomiting
  • Fatigue
  • Bone marrow suppression leading to neutropenia

Monitoring is essential during treatment to manage these potential adverse effects effectively.

Q & A

Q. What are the standard synthetic routes for 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione, hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with the construction of the pyrimidine-2,4-dione core. A common method includes cyclocondensation of substituted urea derivatives with β-keto esters under acidic conditions. For the introduction of the 2-iminopyrrolidinylmethyl group, nucleophilic substitution or reductive amination may be employed. Optimization often focuses on solvent choice (e.g., DMF for solubility) and acid catalysts (e.g., concentrated HCl) to enhance yield and purity. Temperature control during imine formation (e.g., 0–50°C) is critical to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • 1H/13C NMR : To confirm the pyrimidine core and substituent positions, particularly distinguishing between tautomeric forms of the 2,4-dione moiety.
  • X-ray crystallography : Resolves structural ambiguities, such as the orientation of the iminopyrrolidine group, as demonstrated in pyrimidine derivatives .
  • HPLC-MS : Validates purity and identifies byproducts, especially during salt formation (e.g., hydrochloride counterion analysis).
  • IR spectroscopy : Confirms carbonyl (C=O) and imine (C=N) functional groups.

Q. What in vitro assays are suitable for initial biological activity screening?

Antimicrobial activity is commonly assessed using broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria). Enzyme inhibition studies (e.g., kinase or protease assays) are relevant given the structural similarity to pharmacologically active pyrimidine derivatives. Cytotoxicity can be evaluated via MTT assays on mammalian cell lines .

Q. How should researchers handle and store this compound to ensure stability?

Store in a desiccator at –20°C to prevent hygroscopic degradation. Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the imine group. For handling, wear nitrile gloves and work in a fume hood due to potential respiratory irritation, as advised for structurally related hydrochlorides .

Q. What are the key solubility considerations for this compound in experimental design?

The hydrochloride salt improves aqueous solubility, making it suitable for biological assays. For organic phases, DMSO or DMF is preferred. Solubility profiling (e.g., using shake-flask methods) in buffers (pH 1–10) is recommended to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. Mitigation strategies include:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols.
  • Analytical rigor : Employ LC-MS to confirm compound integrity post-assay.
  • Dose-response profiling : Test a wider concentration range to account for non-linear effects .

Q. What strategies address low yields during hydrochloride salt formation?

Low yields often result from incomplete protonation or competing side reactions. Solutions include:

  • Controlled HCl addition : Use stoichiometric 1.0 M aqueous HCl at 0°C to avoid excessive acidity.
  • Heating-cooling cycles : Dissolve the free base in HCl at 50°C, then cool to precipitate the salt .
  • Counterion screening : Test alternative acids (e.g., citric or tartaric) for improved crystallinity.

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Docking studies : Map interactions between the pyrimidine core and target enzymes (e.g., kinases).
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity.
  • MD simulations : Assess conformational stability of the iminopyrrolidine group in aqueous vs. lipid environments .

Q. What advanced techniques resolve structural ambiguities in crystallographic studies?

  • High-resolution X-ray diffraction : Resolve disorder in the iminopyrrolidine moiety.
  • DFT calculations : Compare experimental and theoretical bond lengths/angles to validate tautomeric forms.
  • Hirshfeld surface analysis : Quantify intermolecular interactions influencing crystal packing .

Q. How should researchers design experiments to probe the compound’s mechanism of action?

  • Kinetic assays : Measure time-dependent inhibition of target enzymes.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • CRISPR-Cas9 knockouts : Confirm target specificity in cellular models.
  • Metabolomics : Track downstream effects on cellular pathways (e.g., nucleotide biosynthesis) .

Q. Notes for Methodological Rigor

  • Synthesis : Prioritize reproducibility by documenting reaction parameters (e.g., stirring rate, degassing).
  • Characterization : Use triplicate measurements for NMR and HPLC to ensure data reliability.
  • Biological assays : Include positive/negative controls and validate with blinded replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.